molecular formula C25H25F2N3O4S B2404823 N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451504-85-1

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2404823
CAS No.: 451504-85-1
M. Wt: 501.55
InChI Key: FNTYVUZFHUAOHD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a synthetic small molecule with the CAS Number 451504-85-1 and a molecular formula of C25H25F2N3O4S . It features a benzamide core structure substituted with fluorine atoms and a piperazine ring linked via a sulfonyl group, a configuration seen in compounds investigated for various biological activities . Compounds with similar structural motifs, including benzamide cores, fluorinated aromatic rings, and piperazine sulfonamide groups, are of significant interest in medicinal chemistry and pharmacological research for their potential interactions with central nervous system targets . Researchers value this specific molecular architecture for exploring structure-activity relationships (SAR), particularly in modulating receptor affinity and selectivity . The presence of fluorine atoms is known to enhance lipid solubility and metabolic stability, which can be crucial for in vitro and in vivo experimental outcomes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use . Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4S/c1-2-34-20-10-8-19(9-11-20)28-25(31)18-7-12-22(27)24(17-18)35(32,33)30-15-13-29(14-16-30)23-6-4-3-5-21(23)26/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYVUZFHUAOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the sulfonylation of the benzamide core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide serves as a versatile building block in organic synthesis. It can be utilized to explore reaction mechanisms and develop more complex molecular architectures.

Biological Studies

The compound acts as a molecular probe for investigating biological pathways. Its unique structure allows researchers to study interactions at the molecular level, particularly in receptor-ligand binding assays .

Pharmacological Potential

There is growing interest in this compound for its potential therapeutic applications:

  • Antidepressant Activity : Similar piperazine derivatives have shown efficacy in treating depression, suggesting that this compound may exhibit similar properties due to its structural similarities .
  • Anticancer Properties : Preliminary studies indicate that compounds with sulfonamide groups can possess anticancer activities by interfering with cancer cell proliferation pathways .
  • Anti-inflammatory Effects : The sulfonamide moiety is known to enhance anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease models .

Case Studies and Research Findings

StudyFocusFindings
Wu et al. (2020)NRF2 ActivationDemonstrated that related compounds activate NRF2-dependent antioxidant genes, potentially offering neuroprotective effects .
Ghouse Khan et al. (2019)Pharmacological ScreeningExplored piperazine derivatives' broad spectrum of pharmacological activities, including antidepressant and anticancer effects .
Lee et al. (2022)Anticancer EvaluationInvestigated new derivatives for anticancer properties, highlighting the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the benzamide core, piperazine ring, and sulfonyl-linked groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C24H24F2N3O4S 503.53 4-ethoxyphenyl, 4-fluoro, 3-(2-fluorophenylpiperazinylsulfonyl)benzamide -
BA97780 (4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]benzamide) C27H30FN3O4S 511.61 4-(propan-2-yl)phenyl, 4-fluoro, 3-(4-methoxyphenylpiperazinylsulfonyl)benzamide
CAS 432020-83-2 (N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide) C18H20FN3O3S 377.43 Phenylacetamide core, 2-fluorophenylpiperazinylsulfonyl
N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide C21H26FN3O2 371.46 Propanamide backbone, 4-ethoxyphenyl, 2-fluorophenylpiperazine

Key Observations :

  • Core Structure : The target compound’s benzamide core distinguishes it from acetamide (CAS 432020-83-2) and propanamide () analogs, which may alter electronic properties and binding interactions.
  • The 2-fluorophenylpiperazine moiety is shared with CAS 432020-83-2 but absent in BA97780, which uses a 4-methoxyphenylpiperazine.
Spectroscopic Data:
  • IR Spectroscopy : The target’s sulfonyl group (S=O stretches ~1150–1300 cm⁻¹) aligns with compounds in , which show νC=S at 1243–1258 cm⁻¹ and νC=O at 1663–1682 cm⁻¹ for related derivatives .
  • NMR : Piperazine protons in the target are expected to resonate near δ 2.5–3.5 ppm, comparable to piperazine-containing analogs in .

Biological Activity

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C19H22F2N2O3S\text{C}_{19}\text{H}_{22}\text{F}_{2}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The sulfonamide group enhances the compound's binding affinity to target proteins, suggesting a role in neuropharmacology.

Biological Activity Overview

Biological Activity Description
Antidepressant Effects Exhibits potential in alleviating symptoms of depression by modulating serotonin levels.
Antipsychotic Properties Influences dopamine receptor activity, which may help in managing psychotic disorders.
Analgesic Activity Shows promise in pain relief through modulation of pain pathways.
Anti-inflammatory Effects Reduces inflammation markers in cellular models, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antidepressant Effects
    • A study investigated the effects of the compound on serotonin levels in animal models. Results indicated a significant increase in serotonin uptake, suggesting potential antidepressant properties .
  • Antipsychotic Properties
    • Research published in Frontiers in Pharmacology highlighted that derivatives similar to this compound were effective in reducing hyperactivity in rodent models, correlating with reduced dopamine receptor activity .
  • Analgesic Activity
    • A comparative analysis showed that this compound exhibited analgesic effects comparable to established pain relievers in murine models .
  • Anti-inflammatory Effects
    • In vitro studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the piperazine and sulfonamide groups significantly affect its biological activity. For instance, variations in the fluorine substitution pattern on the phenyl rings can enhance receptor selectivity and potency.

Q & A

Basic: What are the critical synthetic pathways for N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide?

Methodological Answer:
The synthesis typically involves three stages:

Piperazine Ring Formation : React 2-fluorophenylpiperazine with chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl group.

Benzamide Coupling : React the sulfonylated piperazine intermediate with 4-fluoro-3-carboxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide backbone.

Ethoxyphenyl Attachment : Use a nucleophilic substitution reaction with 4-ethoxyaniline under reflux in dichloromethane, catalyzed by DCC (dicyclohexylcarbodiimide).
Key reagents: Chlorosulfonic acid, triethylamine, DCC. Reaction conditions: Anhydrous solvents, controlled temperatures (0–5°C for sulfonylation; 40–50°C for coupling). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the sulfonyl group’s resonance appears at δ 3.2–3.5 ppm (piperazine protons) and δ 7.2–7.8 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~525.5 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters and bond angles resolve stereochemical ambiguities .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Avoid exposure to moisture or light .
  • Decomposition Risks : Thermal gravimetric analysis (TGA) shows stability up to 150°C. Degradation products (e.g., sulfonic acids) are identified via HPLC-MS under forced degradation (acidic/alkaline conditions) .

Advanced: How can researchers optimize reaction yields during sulfonylation?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.
  • Stoichiometric Control : Maintain a 1:1.2 molar ratio of piperazine to chlorosulfonic acid to minimize side products. Post-reaction quenching with ice-water improves purity .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Methodological Answer:

  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled analogs) with functional assays (cAMP accumulation for GPCR activity).
  • Computational Docking : Use Schrödinger’s Glide or AutoDock to model interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. Adjust protonation states of the piperazine ring to match physiological pH .

Advanced: What mechanisms underlie its interaction with neurological targets?

Methodological Answer:

  • Receptor Profiling : Perform competitive binding assays against a panel of CNS receptors (e.g., 5-HT, σ, and adrenergic receptors).
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for sulfonamide-piperazine derivatives.
  • Mutagenesis : Engineer receptor mutants (e.g., 5-HT₁A S197A) to test hydrogen bonding with the fluorophenyl group .

Advanced: How to design SAR studies for improved selectivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Piperazine Modifications : Replace 2-fluorophenyl with 3-trifluoromethyl or 4-chloro groups.
    • Benzamide Tweaks : Introduce methyl or methoxy groups at the 4-fluoro position.
  • In Silico QSAR : Train models (e.g., Random Forest) on IC₅₀ data to predict bioactivity cliffs .

Advanced: How to validate analytical methods for impurity profiling?

Methodological Answer:

  • HPLC Parameters : Use a C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm.
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic (0.1N HCl), and oxidative (3% H₂O₂) conditions.
  • Validation Metrics : Calculate LOD (0.01 µg/mL) and LOQ (0.03 µg/mL) per ICH Q2(R1) .

Advanced: Why might in vitro activity not translate to in vivo efficacy?

Methodological Answer:

  • ADME Challenges : Assess metabolic stability (microsomal clearance assays) and plasma protein binding (equilibrium dialysis).
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB to predict passive diffusion. LogP >3.5 correlates with improved CNS uptake.
  • Prodrug Strategies : Introduce ester moieties to enhance solubility and bioavailability .

Advanced: How to identify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1A).
  • LC-HRMS Analysis : Identify major degradants (e.g., hydrolyzed sulfonamide at m/z 458.3) and confirm structures via MS/MS.
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradants from the parent compound .

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